(E)-methyl 2-(2-cyano-3-(4-isopropoxy-3-methoxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-methyl 2-(2-cyano-3-(4-isopropoxy-3-methoxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C22H24N2O5S and its molecular weight is 428.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(E)-methyl 2-(2-cyano-3-(4-isopropoxy-3-methoxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate is a synthetic compound with a complex molecular structure characterized by various functional groups, including cyano, acrylamido, and thiophene. The compound's potential biological activities are of significant interest in pharmaceutical research, particularly due to its structural features that suggest possible interactions with biological systems.
Molecular Structure
The molecular formula of the compound is C22H24N2O5S, with a molecular weight of 428.5 g/mol. The structural components include:
- Thiophene ring : Imparts aromatic properties and potential electronic interactions.
- Cyano group (-CN) : Known for its reactivity and ability to participate in various chemical reactions.
- Acrylamido group : May enhance the compound's ability to form bonds with biological targets.
Biological Activity Overview
Research on similar thiophene derivatives has indicated a range of biological activities, including antioxidant and antibacterial properties. The following sections summarize key findings related to the biological activity of this compound.
Antioxidant Activity
In vitro studies have shown that compounds structurally related to this compound exhibit significant antioxidant activity. For instance:
- Compounds with similar functional groups were evaluated for their ability to scavenge free radicals using the DPPH assay.
- Results indicated that certain derivatives demonstrated up to 64.7% scavenging activity compared to ascorbic acid as a standard control .
Antibacterial Activity
The antibacterial efficacy of related thiophene derivatives has also been documented:
- Compounds were tested against gram-positive bacteria (Staphylococcus aureus) and gram-negative bacteria (Escherichia coli) using the agar well diffusion method.
- Notably, one derivative exhibited a maximum zone of inhibition comparable to standard antibiotics like streptomycin .
Table 1: Antibacterial Activity of Related Compounds
Compound Name | E. coli Inhibition Zone (mm) | S. aureus Inhibition Zone (mm) |
---|---|---|
Compound 3a | 15 | 16 |
Compound 3b | 16 | 15 |
Compound 3c | 17 | 17 |
Case Studies and Research Findings
- Antioxidant Study : A study evaluated various thiophene derivatives for their antioxidant properties using DPPH and nitric oxide scavenging assays. The findings suggested that modifications at specific positions on the thiophene ring could enhance antioxidant activity significantly .
- Antibacterial Evaluation : Another research effort focused on the antibacterial properties of substituted thiophenes against E. coli and S. aureus. The results demonstrated that certain structural modifications led to increased antibacterial activity, indicating a structure-activity relationship that could be explored further in drug development .
Properties
IUPAC Name |
methyl 2-[[(E)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5S/c1-12(2)29-17-8-7-15(10-18(17)27-5)9-16(11-23)20(25)24-21-19(22(26)28-6)13(3)14(4)30-21/h7-10,12H,1-6H3,(H,24,25)/b16-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDHVZHRHPAUNQ-CXUHLZMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C(=CC2=CC(=C(C=C2)OC(C)C)OC)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)/C(=C/C2=CC(=C(C=C2)OC(C)C)OC)/C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.